

# mono-benzyl malonate chemical properties and structure

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## Compound of Interest

Compound Name: *mono-Benzyl malonate*

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An In-depth Technical Guide to **Mono-benzyl Malonate**: Properties, Synthesis, and Applications

## Introduction

**Mono-benzyl malonate**, also known as 3-(benzyloxy)-3-oxopropanoic acid, is a dicarboxylic acid monoester that serves as a highly versatile and valuable intermediate in organic synthesis. [1][2] Its unique bifunctional structure, featuring a free carboxylic acid and a benzyl ester, allows for selective chemical transformations at three distinct positions: the acidic proton of the carboxyl group, the active methylene protons, and the benzyl ester, which can be readily cleaved. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of **mono-benzyl malonate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Core Properties

**Mono-benzyl malonate** is formally derived from the condensation of one of the carboxylic acid groups of malonic acid with benzyl alcohol.[1] This structure imparts a unique set of chemical characteristics that are central to its utility in synthesis.

Structural Features:

- **Carboxylic Acid Group (-COOH):** This functional group provides a site for deprotonation, esterification, or amide bond formation. Its acidity is a key factor in many of its reactions.

- **Benzyl Ester Group (-COOCH<sub>2</sub>Ph):** This group serves as a protecting group for one of the carboxylic acids of the malonic acid backbone. It is relatively stable under various conditions but can be selectively removed via hydrogenolysis, a critical feature for synthetic planning.
- **Active Methylene Group (-CH<sub>2</sub>-):** The protons on the carbon situated between the two carbonyl groups are significantly acidic (pK<sub>a</sub> ≈ 13 in DMSO) due to the resonance stabilization of the resulting carbanion (enolate). This allows for easy deprotonation and subsequent alkylation or acylation, forming the basis of the malonic ester synthesis.

The interplay of these three functional components allows for a stepwise and controlled construction of complex molecular architectures.

## Physicochemical Properties of Mono-benzyl Malonate

Property	Value	Reference(s)
IUPAC Name	3-(benzyloxy)-3-oxopropanoic acid	[3]
CAS Number	40204-26-0	[4]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[2][5]
Molecular Weight	194.18 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid or crystalline solid	[2]
Melting Point	47-51 °C	[1][4]
Solubility	Soluble in many organic solvents	
SMILES	<chem>OC(=O)CC(=O)OCc1ccccc1</chem>	[4]
InChI Key	CFLAHQSWDKNWPW-UHFFFAOYSA-N	[4]

## Synthesis of Mono-benzyl Malonate: A Practical Approach

The most common and efficient synthesis of **mono-benzyl malonate** involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol.<sup>[1][2][4]</sup> Meldrum's acid serves as a convenient and highly acidic cyclic acylal equivalent of malonic acid, facilitating a clean reaction.

## Causality in Experimental Design

- **Why Meldrum's Acid?** Meldrum's acid is significantly more acidic than malonic acid itself, allowing the reaction to proceed under milder conditions without the need for strong bases. Its structure also prevents self-condensation.
- **Role of Benzyl Alcohol:** Benzyl alcohol acts as both the reactant and, in some protocols, the solvent. It attacks the carbonyl group of Meldrum's acid, leading to the ring-opening and formation of the mono-benzyl ester after an intermediate acetone elimination.
- **Reaction Conditions:** The reaction is typically heated to reflux to provide the necessary activation energy for the ring-opening of the intermediate adduct. An inert atmosphere (e.g., argon) is often used to prevent oxidation of benzyl alcohol at high temperatures.

## Experimental Protocol: Synthesis from Meldrum's Acid

This protocol is adapted from established literature procedures.<sup>[1][3]</sup>

Materials:

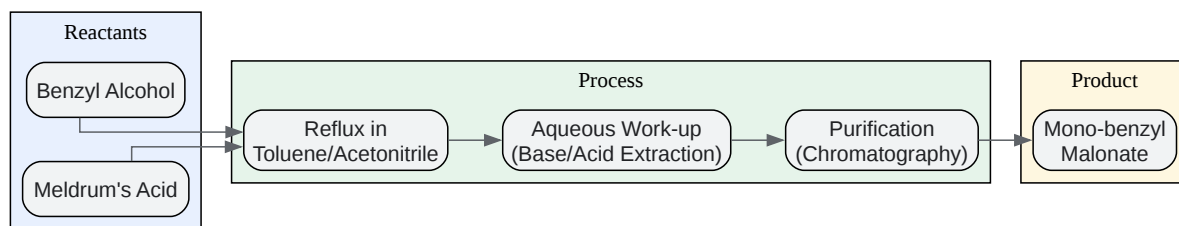
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Benzyl alcohol
- Toluene or Acetonitrile (anhydrous)
- 5% Aqueous Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- 1N Hydrochloric Acid (HCl)
- Ethyl acetate
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

- Standard laboratory glassware for reflux, extraction, and filtration

#### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Meldrum's acid (1.0 eq.) in anhydrous toluene or acetonitrile.
- **Addition of Reagent:** Add benzyl alcohol (1.0-2.0 eq.) to the solution.
- **Reflux:** Heat the reaction mixture to reflux (approx. 106-110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up - Base Wash:** After cooling to room temperature, pour the solution into a separatory funnel containing 5% aqueous Na<sub>2</sub>CO<sub>3</sub>. This step deprotonates the carboxylic acid of the product, transferring it to the aqueous layer and separating it from unreacted benzyl alcohol and byproducts.
- **Separation:** Separate the organic layer. Wash the aqueous layer with ether or ethyl acetate (2-3 times) to remove any remaining organic impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl until the pH is ~1-2. The product will precipitate or form an oil.
- **Extraction:** Extract the acidified aqueous layer with ethyl acetate (2-3 times).
- **Drying and Concentration:** Combine the ethyl acetate extracts, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude **mono-benzyl malonate**.
- **Purification:** The product can be further purified by column chromatography (e.g., using a hexane/ethyl acetate eluent system) or recrystallization.<sup>[1]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **mono-benzyl malonate**.

## Spectroscopic Characterization

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet around 3.4-3.5 ppm for the active methylene protons ( $-\text{CH}_2-$ ), a singlet around 5.2 ppm for the benzylic protons ( $-\text{OCH}_2\text{Ph}$ ), a multiplet between 7.3-7.4 ppm for the aromatic protons of the benzyl group, and a broad singlet at higher ppm (often  $>10$  ppm) for the carboxylic acid proton ( $-\text{COOH}$ ), which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon NMR would display signals for the methylene carbon ( $\sim 41$  ppm), the benzylic carbon ( $\sim 67$  ppm), aromatic carbons ( $\sim 128$ - $135$  ppm), and two distinct carbonyl carbons for the ester and carboxylic acid ( $\sim 169$ - $172$  ppm).
- IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid ( $\sim 2500$ - $3300\text{ cm}^{-1}$ ) and two strong C=O stretching absorptions around  $1730$ - $1760\text{ cm}^{-1}$  corresponding to the ester and carboxylic acid carbonyls.<sup>[6][7]</sup>

## Reactivity and Key Chemical Transformations

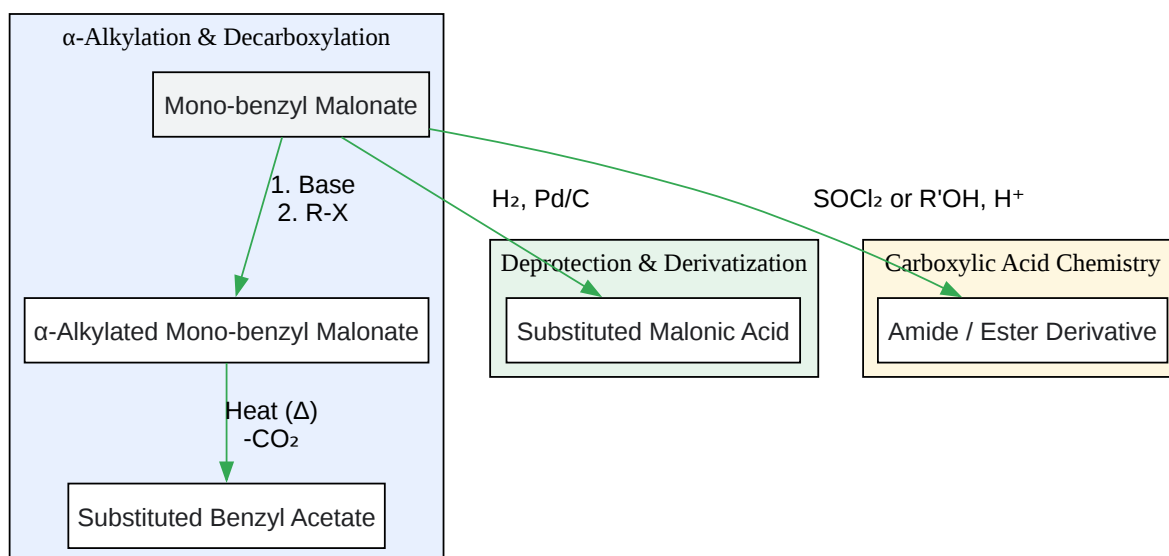
The synthetic power of **mono-benzyl malonate** stems from its ability to undergo selective reactions at its different functional groups.

- Alkylation at the  $\alpha$ -Carbon: This is the most common application. The active methylene protons are readily removed by a suitable base (e.g., sodium hydride, potassium carbonate)

to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, to form C-C bonds.

- **Decarboxylation:** Upon heating, often in the presence of acid, the substituted malonic acid monoester undergoes decarboxylation (loss of  $\text{CO}_2$ ) to yield a benzyl carboxylate derivative. This is a crucial final step in many synthetic sequences.
- **Hydrogenolysis:** The benzyl ester acts as a protecting group that can be cleaved under mild conditions using catalytic hydrogenation ( $\text{H}_2$  gas with a palladium catalyst). This deprotection regenerates the carboxylic acid, yielding a substituted malonic acid.
- **Carboxylic Acid Derivatization:** The free carboxylic acid can be converted to other functional groups, such as esters, amides, or acid chlorides, using standard organic chemistry transformations.

## Diagram of Key Reactions



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Caption: Key chemical transformations of **mono-benzyl malonate**.

## Applications in Research and Drug Development

**Mono-benzyl malonate** is a cornerstone building block for constructing complex organic molecules, particularly in the pharmaceutical industry.[2]

- **Synthesis of Substituted Acetic Acids:** The classic malonic ester synthesis using **mono-benzyl malonate** allows for the preparation of a wide variety of substituted acetic acids after alkylation, decarboxylation, and hydrolysis.[2]
- **Pharmaceutical Intermediates:** It has been utilized as a key intermediate in the synthesis of various biologically active molecules. For instance, it was employed in the preparation of constrained cyclic agonists for the cholecystokinin CCK-B receptor and in the synthesis of inhibitors for aspartate transcarbamoylase, an enzyme involved in pyrimidine biosynthesis.[1]
- **Peptide Synthesis:** In peptide chemistry, malonate derivatives are used to synthesize non-natural amino acids. Magnesium monobenzyl fluoromalonate, a related reagent, has been used in the synthesis of peptidyl fluoromethyl ketones (FMKs), which are potent enzyme inhibitors.[8]
- **Natural Product Synthesis:** The ability to form new carbon-carbon bonds and introduce a carboxylic acid moiety makes it a valuable tool in the total synthesis of complex natural products, including those with  $\beta$ -hydroxycarboxylic acid motifs.[2]

## Safety and Handling

According to safety data sheets, **mono-benzyl malonate** is classified as a skin and eye irritant.[9][10] Standard personal protective equipment, including safety glasses and gloves, should be worn when handling the compound.[4] It is typically stored in a cool, dry place, and some suppliers recommend storage under an inert atmosphere like argon at 2-8°C.[10]

## Conclusion

**Mono-benzyl malonate** is a powerful and versatile reagent in organic synthesis, offering a reliable platform for carbon-carbon bond formation and the introduction of carboxylic acid functionality. Its unique trifecta of reactive sites—the carboxylic acid, the active methylene, and

the cleavable benzyl ester—provides synthetic chemists with a high degree of control and flexibility. From the synthesis of fundamental carboxylic acids to the assembly of complex drug candidates, **mono-benzyl malonate** continues to be an indispensable tool for researchers and drug development professionals.

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